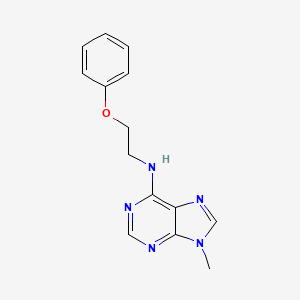

![molecular formula C18H17F3N6 B6453172 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine CAS No. 2549027-95-2](/img/structure/B6453172.png)

4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . Pyrazoles and pyrimidines are both types of heterocyclic aromatic compounds, which are often found in pharmaceuticals and agrochemicals . The trifluoromethyl group is a common substituent in medicinal chemistry, known to enhance biological activity and increase chemical or metabolic stability .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrazole and pyrimidine rings are planar, aromatic structures, while the piperazine ring is a saturated, non-aromatic structure . The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Pyrazoles, pyrimidines, and piperazines can all participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on its exact structure .

Wissenschaftliche Forschungsanwendungen

4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine has been studied for its potential applications in medicinal chemistry. It has been shown to be an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), fatty acid amide hydrolase (FAAH), and phospholipase A2 (PLA2). In addition, this compound has been found to modulate the expression of several genes, including those involved in inflammation, apoptosis, and cell cycle regulation. Finally, this compound has been shown to be a ligand for G-protein coupled receptors, including the serotonin 5-HT1A receptor and the adenosine A2A receptor.

Wirkmechanismus

Target of Action

The primary target of the compound 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is the Discoidin Domain Receptors (DDRs) . DDRs are a unique class of receptor tyrosine kinases that bind to the extracellular matrix collagen . They have been identified as potential targets for the treatment of fibrosis .

Mode of Action

The compound interacts with DDRs, inhibiting their activity . This inhibition is achieved by the compound binding to the active site of the DDRs, preventing them from interacting with their natural ligands, the collagens . This results in a decrease in the downstream signaling pathways that are activated by DDRs .

Biochemical Pathways

The inhibition of DDRs affects several biochemical pathways. DDRs play a crucial role in the signaling pathways involved in cell proliferation, differentiation, migration, and extracellular matrix remodeling . By inhibiting DDRs, the compound disrupts these pathways, leading to a reduction in fibrosis .

Pharmacokinetics

The compound has been found to have good oral absorption and ideal tissue distribution . This suggests that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for its bioavailability . .

Result of Action

The result of the compound’s action is a significant reduction in fibrosis . In a mouse model of fibrosis induced by bleomycin, the compound showed good anti-fibrotic effects, superior to the marketed drug nintedanib . This indicates that the compound could potentially be a promising candidate for further drug development for the treatment of fibrosis .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine in laboratory experiments has several advantages. It is a relatively simple molecule to synthesize, with yields of up to 95%. In addition, it is non-toxic and has a low cost. However, there are also some limitations to its use. This compound has a relatively short half-life, with a reported half-life of only 15 minutes in vivo. In addition, it is not highly selective for its targets, and may interact with other biological targets.

Zukünftige Richtungen

The potential applications of 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine are still being explored. Some possible future directions include the development of more selective and potent inhibitors of enzymes, the investigation of its effects on other genes and G-protein coupled receptors, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of this compound and the biochemical and physiological effects of its interactions with biological targets. Finally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo.

Synthesemethoden

4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine has been synthesized in several different ways. One of the most common methods is the condensation of 1H-pyrazole-1-carbaldehyde and 4-[3-(trifluoromethyl)phenyl]piperazine, followed by an acid-catalyzed cyclization. This method is simple and efficient, with yields of up to 95%. Other methods have also been developed, including the use of microwave-assisted synthesis, which can reduce reaction times and increase yields.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6/c19-18(20,21)14-3-1-4-15(11-14)25-7-9-26(10-8-25)16-12-17(23-13-22-16)27-6-2-5-24-27/h1-6,11-13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJMKHHLFANVGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6453100.png)

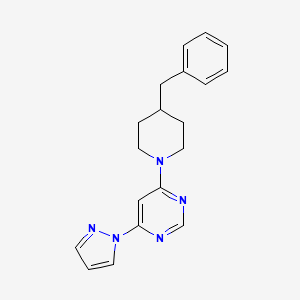

![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6453117.png)

![6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine](/img/structure/B6453122.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6453126.png)

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6453128.png)

![2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6453141.png)

![2-cyclopropyl-4-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,3-thiazole](/img/structure/B6453168.png)

![3-phenyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B6453183.png)

![N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6453188.png)

![1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B6453190.png)

![N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6453198.png)

![1-(propan-2-yl)-2-(5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole](/img/structure/B6453206.png)